molecular formula C18H21NO4 B4990209 N-(2,4-dimethoxyphenyl)-3-propoxybenzamide

N-(2,4-dimethoxyphenyl)-3-propoxybenzamide

Cat. No. B4990209
M. Wt: 315.4 g/mol
InChI Key: WDKQJJIRWCTCIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-propoxybenzamide, also known as Dimebolin, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound was initially developed as an antihistamine drug but later found to have other beneficial effects.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant effects. These properties make N-(2,4-dimethoxyphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to decrease the levels of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been found to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. It has been shown to have a low risk of adverse effects in animal studies. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is its limited solubility in water, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide and to identify potential drug targets for the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the long-term safety and efficacy of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in humans.
In conclusion, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is a chemical compound that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide involves the reaction between 2,4-dimethoxybenzoyl chloride and 3-propoxyaniline in the presence of a base catalyst. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide as a white crystalline solid with a melting point of 104-106°C.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-9-8-14(21-2)12-17(16)22-3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKQJJIRWCTCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-propoxybenzamide

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